molecular formula C13H12N4O4 B4357493 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4357493
M. Wt: 288.26 g/mol
InChI Key: OKTMZXAYJZCEOS-UHFFFAOYSA-N
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Description

4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the benzodioxole ring: This can be achieved by the cyclization of catechol with formaldehyde.

    Attachment of the pyrazole ring: The benzodioxole derivative is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

    Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, or it may modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]butanoic acid
  • 1-(1,3-benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(1,3-benzodioxole-5-carbonylamino)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-17-11(12(14)18)8(5-15-17)16-13(19)7-2-3-9-10(4-7)21-6-20-9/h2-5H,6H2,1H3,(H2,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTMZXAYJZCEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
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4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
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4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

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